Tildipirosine

Vue d'ensemble

Description

Tildipirosin is a semi-synthetic macrolide antibiotic used primarily in veterinary medicine. It is marketed under the brand name Zuprevo and is used to treat respiratory diseases in cattle and swine . Tildipirosin is known for its long duration of action and its effectiveness against pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni .

Applications De Recherche Scientifique

Tildipirosin has several scientific research applications:

Veterinary Medicine: It is used to treat respiratory diseases in cattle and swine, showing effectiveness against pathogens like Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.

Pharmacokinetics Studies: Research has been conducted to understand its distribution, metabolism, and excretion in various animals, including goats and sheep

Antibacterial Research: Studies have focused on its antibacterial activity and the development of resistance mechanisms.

Mécanisme D'action

Target of Action

Tildipirosin primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the process of protein synthesis within the bacterial cell.

Mode of Action

Tildipirosin, like other macrolides, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This binding prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth .

Biochemical Pathways

It is known that the drug interferes with protein synthesis, which is a vital process for bacterial survival and replication . By inhibiting this process, Tildipirosin disrupts the normal functioning of the bacteria, leading to their eventual death or growth inhibition .

Pharmacokinetics

Tildipirosin exhibits extensive distribution to the site of respiratory infection followed by slow elimination . The pharmacokinetic studies of unbound Tildipirosin in plasma were determined following subcutaneous injection of single doses of 1, 2, 4, 6, and 8 mg/kg of body weight in neutropenic lung-infected mice . The apparent volume of distribution in the steady state was 7.2 L/kg and clearance 0.64 L/h/kg . Plasma and milk half-lives were 6.2 and 58.3 h, respectively, indicating nine times longer persistence of Tildipirosin in milk than in plasma .

Result of Action

The primary result of Tildipirosin’s action is the inhibition of bacterial growth. By binding to the 23S ribosomal RNA of the 50S subunit, Tildipirosin prevents the bacteria from synthesizing essential proteins, thereby inhibiting their growth and proliferation . This leads to a reduction in the bacterial population, aiding in the resolution of bacterial infections .

Action Environment

The efficacy of Tildipirosin can be influenced by various environmental factors. For instance, stress from transportation, fatigue, anxiety, or viral infections can increase the susceptibility of cattle to bovine respiratory disease (BRD), a condition commonly treated with Tildipirosin . Furthermore, the drug’s efficacy can also be influenced by the specific characteristics of the bacterial strain, including its resistance profile . Therefore, the environment in which Tildipirosin is used can significantly impact its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Tildipirosin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets bacterial ribosomal RNA, inhibiting protein synthesis by binding to the 50S subunit of the ribosome . This interaction prevents the translocation necessary for peptide chain elongation, effectively halting bacterial growth . Tildipirosin also interacts with enzymes involved in bacterial metabolism, further enhancing its antibacterial activity .

Cellular Effects

Tildipirosin exerts its effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death . In mammalian cells, tildipirosin has been shown to have anti-inflammatory and immunomodulatory effects . It influences cell signaling pathways by modulating the production of cytokines and other inflammatory mediators . Additionally, tildipirosin affects gene expression and cellular metabolism by altering the transcriptional profile of target cells .

Molecular Mechanism

The molecular mechanism of tildipirosin involves its binding to the 50S ribosomal subunit, where it inhibits protein synthesis by blocking the elongation of the peptide chain . This binding interaction is highly specific and results in the inhibition of bacterial growth. Tildipirosin also affects the expression of genes involved in bacterial metabolism and stress response, further contributing to its antibacterial activity . Additionally, tildipirosin has been shown to modulate the activity of enzymes involved in bacterial cell wall synthesis, enhancing its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tildipirosin change over time. The compound is known for its stability and slow degradation, allowing for sustained antibacterial activity . In in vitro studies, tildipirosin has been shown to maintain its efficacy over extended periods, with minimal degradation . In in vivo studies, tildipirosin exhibits long-term effects on cellular function, including sustained inhibition of bacterial growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of tildipirosin vary with different dosages in animal models. At therapeutic doses, tildipirosin effectively treats respiratory infections in cattle and swine, with minimal adverse effects . At higher doses, tildipirosin can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with higher doses leading to increased antibacterial activity but also increased risk of adverse effects .

Metabolic Pathways

Tildipirosin is involved in various metabolic pathways, including those related to bacterial metabolism and resistance mechanisms . It interacts with enzymes involved in the synthesis of bacterial cell wall components, leading to inhibition of cell wall synthesis and bacterial death . Tildipirosin also affects metabolic flux and metabolite levels in bacterial cells, further enhancing its antibacterial activity .

Transport and Distribution

Tildipirosin is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to the site of infection, with high concentrations observed in lung tissue and bronchial fluid . Tildipirosin interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . This extensive distribution allows for sustained antibacterial activity at the site of infection .

Subcellular Localization

The subcellular localization of tildipirosin is primarily within the cytoplasm of bacterial cells, where it exerts its antibacterial effects . Tildipirosin targets the ribosomes, inhibiting protein synthesis and leading to bacterial cell death . In mammalian cells, tildipirosin may localize to specific compartments or organelles involved in immune responses, further enhancing its anti-inflammatory and immunomodulatory effects .

Méthodes De Préparation

Tildipirosin is synthesized from tylosin, a naturally occurring macrolide. The preparation involves several steps:

Oxidation: Tylosin is oxidized to form 23-hydroxyl-5-O-mycaminose-tylosin lactone.

Hydrolysis and Substitution: The lactone undergoes hydrolysis and substitution reactions to form 14-aldehyde-5-O-mycaminose-tylosin lactone.

Amination: Finally, an amination reaction is performed to yield tildipirosin

Industrial production methods focus on optimizing these steps to reduce costs and improve yields. For example, controlling reaction conditions to perform multiple hydrolysis reactions in one pot can simplify the process and make it more suitable for large-scale production .

Analyse Des Réactions Chimiques

Tildipirosin undergoes various chemical reactions, including:

Oxidation: The initial step in its synthesis involves the oxidation of tylosin.

Hydrolysis: Hydrolysis reactions are used to modify the lactone ring structure.

Substitution: Substitution reactions introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and amine donors. The major products formed are intermediates that eventually lead to the final tildipirosin molecule .

Comparaison Avec Des Composés Similaires

Tildipirosin is part of the 16-membered macrolide family, which includes compounds like tylosin and tilmicosin . Compared to these compounds, tildipirosin has a longer duration of action and a broader spectrum of activity . It is particularly effective against respiratory pathogens in livestock, making it a valuable addition to veterinary medicine .

Similar compounds include:

Tylosin: A naturally occurring macrolide used in veterinary medicine.

Tilmicosin: Another semi-synthetic macrolide with similar applications but different pharmacokinetic properties

Tildipirosin’s unique molecular structure, which includes three amine substituents, contributes to its prolonged action and effectiveness .

Propriétés

Numéro CAS |

328898-40-4 |

|---|---|

Formule moléculaire |

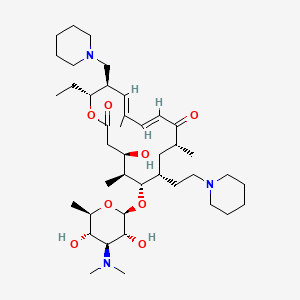

C41H71N3O8 |

Poids moléculaire |

734.0 g/mol |

Nom IUPAC |

(5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15+,27-23+/t28-,29+,30-,31+,32-,34?,35-,37+,38-,39-,40-,41+/m1/s1 |

Clé InChI |

HNDXPZPJZGTJLJ-ZQFISELQSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4 |

SMILES isomérique |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)\C)CN4CCCCC4 |

SMILES canonique |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4 |

Apparence |

Solid powder |

Key on ui other cas no. |

328898-40-4 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

20,23-dipiperidinyl-mycaminosyl-tylonolide tildipirosin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tildipirosin exert its antibacterial effect?

A1: Tildipirosin, a 16-membered-ring macrolide antibiotic, targets the bacterial ribosome, specifically binding to the macrolide site within the large subunit []. This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death.

Q2: What is the molecular formula and weight of Tildipirosin?

A3: While the provided research papers do not explicitly state the molecular formula and weight, they provide the chemical name: 20,23-dipiperidinyl-mycaminosyl-tylonolide []. This information can be used to determine the molecular formula and weight.

Q3: Have any computational methods been used to study Tildipirosin?

A4: Yes, Monte Carlo simulations were employed to predict the optimal dose regimens of Tildipirosin for treating respiratory diseases in pigs and cattle []. This approach combined pharmacokinetic data with pharmacodynamic models to estimate the drug exposure required for different levels of antibacterial activity.

Q4: How do the structural differences between Tildipirosin and other macrolides like Tylosin and Tilmicosin translate to differences in their activity?

A5: The presence of two piperidine groups in Tildipirosin, which are absent in Tylosin and Tilmicosin, contributes to its unique interactions within the ribosome's macrolide binding site []. The 23-piperidine interacts with the tunnel wall, while the 20-piperidine points towards the tunnel lumen, potentially interfering with nascent peptide chain formation []. These interactions likely contribute to Tildipirosin's distinct antibacterial profile.

Q5: What are the key pharmacokinetic features of Tildipirosin in cattle?

A6: Following a single subcutaneous injection in cattle, Tildipirosin exhibits rapid absorption, reaching a maximum plasma concentration (Cmax) of 0.7 μg/mL within 23 minutes []. It demonstrates extensive distribution to the respiratory tract, with significantly higher concentrations found in lung tissue and bronchial fluid compared to plasma []. The elimination half-life (T1/2) is relatively long, around 9 days, indicating a slow clearance from the body [].

Q6: How does Tildipirosin's pharmacokinetic profile in lung tissue and bronchial fluid differ from its plasma profile?

A7: Tildipirosin concentrations in lung tissue and bronchial fluid significantly surpass those in plasma [, ]. In lung tissue, concentrations peak at 14.8 μg/g one day post-administration and remain detectable even after 28 days []. Similarly, in bronchial fluid, the drug maintains a plateau of approximately 3.5 μg/g for the first three days, declining slowly thereafter with detectable levels until day 21 []. This sustained presence in the respiratory tract contributes to its efficacy against respiratory pathogens.

Q7: Does the route of administration impact Tildipirosin's pharmacokinetics?

A8: Yes, studies in goats demonstrate route-dependent variations in Tildipirosin's pharmacokinetics [, ]. Following intravenous administration, the volume of distribution at steady-state is 7.2 L/kg, with a plasma half-life of 6.2 hours []. Intramuscular and subcutaneous injections result in longer half-lives in whole milk and somatic cells compared to plasma, highlighting the drug's distribution and persistence in different compartments [].

Q8: What is the absolute bioavailability of Tildipirosin?

A9: The absolute bioavailability of Tildipirosin varies depending on the route of administration and the species. In cattle, the absolute bioavailability following subcutaneous injection is 78.9% []. In goats, it reaches 96.64% after subcutaneous administration []. This high bioavailability contributes to its effectiveness after parenteral administration.

Q9: Does the presence of infection alter Tildipirosin's pharmacokinetics?

A10: Research in chickens infected with Mycoplasma gallisepticum showed that infection can alter Tildipirosin's pharmacokinetic parameters []. Infected chickens exhibited lower Cmax and area under the curve (AUC) values compared to healthy chickens, while their clearance rate was significantly higher []. This suggests that the presence of infection might influence drug disposition and elimination.

Q10: What is the primary PK/PD index for Tildipirosin's antibacterial activity?

A11: Research using a murine lung infection model identified the ratio of the area under the unbound concentration-time profile over 24 h to the minimum inhibitory concentration (fAUC0-24 h/MIC) as the most relevant PK/PD index for Tildipirosin []. This index, which reflects both drug exposure and potency, effectively described the relationship between Tildipirosin exposure and its antibacterial effect against Pasteurella multocida [].

Q11: What is the impact of serum on Tildipirosin's in vitro activity against Actinobacillus pleuropneumoniae?

A13: Supplementing culture media with serum substantially enhances Tildipirosin's in vitro activity against Actinobacillus pleuropneumoniae []. This effect is likely due to the higher protein binding of Tildipirosin in the presence of serum, leading to increased drug concentrations at the target site.

Q12: How does Tildipirosin compare to other antimicrobials in treating BRD?

A15: Several studies have compared Tildipirosin's effectiveness to other antimicrobials commonly used for BRD, such as tulathromycin, tilmicosin, and florfenicol [, , , , ]. While generally effective, the comparative efficacy varies depending on the specific pathogen, study design, and outcome measures.

Q13: What are the known mechanisms of macrolide resistance in bacteria?

A16: Macrolide resistance in bacteria can arise through several mechanisms, including target site modification (mutations in the 23S rRNA gene), efflux pump mechanisms (active removal of the drug from the bacterial cell), and enzymatic inactivation (modification or degradation of the macrolide molecule) [].

Q14: Are there specific mutations in the 23S rRNA gene associated with macrolide resistance in Mycoplasma bovis?

A17: Yes, analysis of Mycoplasma bovis isolates from Canadian feedlot cattle revealed that mutations in domains II (nucleotide 748; E. coli numbering) and V (nucleotides 2059 and 2060) of the 23S rRNA gene are associated with macrolide resistance []. These mutations can affect the binding affinity of macrolides, including Tildipirosin, to the ribosome, compromising their efficacy.

Q15: What strategies have been explored to enhance Tildipirosin delivery into cells?

A19: Recognizing that Tildipirosin's efficacy against intracellular bacteria is limited by its poor membrane permeability, researchers have developed Tildipirosin-loaded xanthan gum-gelatin composite nanogels []. These nanogels, with their small size and negative charge, efficiently deliver Tildipirosin into cells via clathrin-mediated endocytosis, improving its activity against intracellular Staphylococcus aureus [].

Q16: What analytical techniques are commonly used to measure Tildipirosin concentrations in biological samples?

A16: Several analytical methods have been employed for quantifying Tildipirosin in various matrices, including:

- High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers simplicity, speed, and cost-effectiveness for determining Tildipirosin concentrations in plasma, milk, and other biological samples [, , , , ].

- High-performance liquid chromatography with tandem mass spectrometry detection (HPLC-MS/MS): This technique provides high sensitivity and selectivity, making it suitable for quantifying Tildipirosin in complex matrices [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.